2-Iodo-1,4-bis(trifluoromethyl)benzene
Overview
Description
“2-Iodo-1,4-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H3F6I. Its molecular weight is 340.004 Da . It is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by trifluoromethyl groups and one of the hydrogen atoms is replaced by an iodine atom .
Synthesis Analysis
The synthesis of compounds similar to “2-Iodo-1,4-bis(trifluoromethyl)benzene” has been reported in the literature. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as an acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .Molecular Structure Analysis
The molecular structure of “2-Iodo-1,4-bis(trifluoromethyl)benzene” consists of a benzene ring with two trifluoromethyl groups and one iodine atom attached to it .Scientific Research Applications
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 2-Iodo-1,4-bis(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of trifluoromethylpyridines .
- Results or Outcomes: Trifluoromethylpyridines and their derivatives are currently used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Application 2: Design and Synthesis of Emitters
- Summary of the Application: 2-Iodo-1,4-bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
- Methods of Application: The compound is used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Application 3: Synthesis of Perfluoroalkanes
- Summary of the Application: 1-Iodo-3,5-bis(trifluoromethyl)benzene, a compound similar to 2-Iodo-1,4-bis(trifluoromethyl)benzene, is used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application 4: Pesticide and Medicine Intermediate
- Summary of the Application: 4-Iodobenzotrifluoride, a compound similar to 2-Iodo-1,4-bis(trifluoromethyl)benzene, is an important intermediate in the pesticide and pharmaceutical industries. It can be used as an intermediate for the insecticide fluoro-cyanide and as a synthetic intermediate for difluoromethoxy benzene in the fields of medicine, pesticides, dyes, and other fine organic synthesis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
properties
IUPAC Name |
2-iodo-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381267 | |
Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,4-bis(trifluoromethyl)benzene | |
CAS RN |
328-92-7 | |
Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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